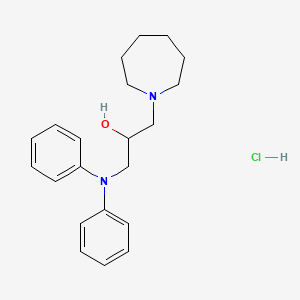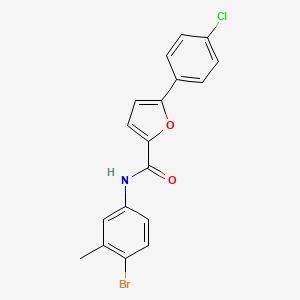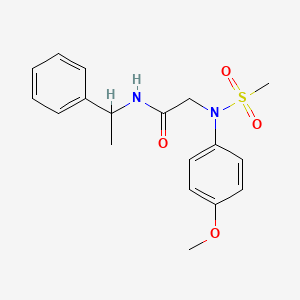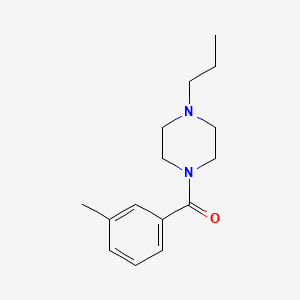
N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide
描述
N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as SNC80, is a synthetic opioid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s and has since been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
作用机制
The mechanism of action of N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide involves binding to the delta opioid receptor, which is found in various regions of the brain and spinal cord. Activation of the delta opioid receptor by N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide results in the inhibition of neurotransmitter release, which leads to the analgesic and anti-addictive effects of the compound.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to have several biochemical and physiological effects, including analgesia, sedation, and respiratory depression. Additionally, N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions.
实验室实验的优点和局限性
One advantage of using N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide in lab experiments is its high selectivity for the delta opioid receptor, which allows for more specific investigation of the receptor's function. Additionally, N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to have a longer duration of action than other opioid compounds, which may be advantageous in certain experimental settings.
One limitation of using N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide in lab experiments is its potential for respiratory depression, which may require additional precautions to ensure the safety of experimental animals. Additionally, the high potency of N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide may make it difficult to accurately dose experimental animals, which could lead to unintended effects.
未来方向
There are several potential future directions for research on N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide. One area of interest is the development of more selective delta opioid receptor agonists, which may have fewer side effects than N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide. Additionally, further investigation of the anti-inflammatory effects of N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide may lead to the development of new treatments for inflammatory conditions. Finally, continued research on the potential use of N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide in the treatment of drug addiction may lead to the development of new therapies for this challenging condition.
科学研究应用
N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide has been used extensively in scientific research to investigate its potential therapeutic applications. It has been shown to have analgesic properties, making it a promising candidate for the treatment of pain. Additionally, N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide has been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
N-(3-chlorophenyl)-2-thiophen-2-ylazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-13-6-4-7-14(12-13)19-17(21)20-10-3-1-2-8-15(20)16-9-5-11-22-16/h4-7,9,11-12,15H,1-3,8,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWPNZVETCCVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)NC2=CC(=CC=C2)Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorophenyl)-2-(thiophen-2-YL)azepane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(benzyloxy)-5-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4887205.png)
![1'-[2-(difluoromethoxy)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4887215.png)


![1-[(isobutyrylamino)(4-methylphenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4887237.png)
![2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B4887240.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4887245.png)



![4-(2,4-dimethylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4887299.png)

![1-(3-chlorobenzyl)-4-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4887314.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(1-ethyl-4-piperidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4887323.png)